molecular formula C27H33NO7 B1140567 Hydroxyterbinafine b-D-glucuronide CAS No. 99473-12-8

Hydroxyterbinafine b-D-glucuronide

Cat. No.: B1140567
CAS No.: 99473-12-8
M. Wt: 483.6 g/mol
InChI Key: XWKOYVRIRYSRSH-APVLZFLUSA-N
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Description

Hydroxyterbinafine b-D-glucuronide is a derivative of terbinafine, an allylamine antifungal agent. This compound is formed by the glucuronidation of hydroxyterbinafine, which involves the addition of a glucuronic acid moiety. It is known for its antifungal properties and has been studied for its potential therapeutic and toxic effects.

Scientific Research Applications

Hydroxyterbinafine b-D-glucuronide has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for studying glucuronidation reactions and their products.

    Biology: The compound is studied for its biological activity, including its antifungal properties and potential therapeutic effects.

    Medicine: Research on this compound focuses on its potential use as an antifungal agent and its pharmacokinetics in the human body.

    Industry: The compound is used in the development of antifungal formulations and as a standard in quality control processes

Mechanism of Action

Target of Action

Hydroxyterbinafine b-D-glucuronide is a potent biomedical product originating from terbinafine . The primary target of this compound is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides .

Mode of Action

The compound interacts with its target, β-glucuronidase, by serving as a substrate for the enzyme . The enzyme may release, locally or systemically, the active or inactive parent compound from drug glucuronides, thereby modifying the disposition and action of these drugs .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to the substance, increasing its water solubility and making it easier for the body to eliminate.

Pharmacokinetics

It is known that glucuronides of drugs often accumulate during long-term therapy . The hydrolysis of glucuronides can be catalyzed by β-glucuronidase, an enzyme expressed in many tissues and body fluids in humans .

Result of Action

The result of the action of this compound is the release of the active or inactive parent compound from drug glucuronides . This can modify the disposition and action of these drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the transformation of glucuronides . Changes in the composition of the gut microbiota could potentially affect the activity of β-glucuronidase and, consequently, the action of this compound .

Biochemical Analysis

Biochemical Properties

Hydroxyterbinafine b-D-glucuronide plays a significant role in biochemical reactions, particularly in the metabolism of terbinafine. It interacts with various enzymes, including β-glucuronidase, which catalyzes the hydrolysis of glucuronides. This interaction is crucial for the compound’s antifungal activity, as it facilitates the release of the active terbinafine metabolite . Additionally, this compound interacts with proteins involved in drug transport and metabolism, enhancing its therapeutic efficacy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to β-glucuronidase, facilitating the hydrolysis of the glucuronide moiety and releasing the active terbinafine metabolite . This metabolite then inhibits squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cells. The inhibition of squalene epoxidase disrupts the fungal cell membrane, leading to cell death. Additionally, this compound may modulate the expression of genes involved in drug metabolism and transport, further enhancing its antifungal efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its antifungal activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its parent compound, terbinafine. The compound undergoes glucuronidation, a phase II metabolic process catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) . This process enhances the compound’s solubility and facilitates its excretion. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in drug metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a crucial role in its distribution and accumulation . This compound’s interaction with these transporters ensures its effective delivery to target tissues, enhancing its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in drug metabolism and transport . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyterbinafine b-D-glucuronide typically involves the glucuronidation of hydroxyterbinafine. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized enzymatic hydrolysis using β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronides, allowing for efficient production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Hydroxyterbinafine b-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    Terbinafine: The parent compound of hydroxyterbinafine b-D-glucuronide, known for its antifungal properties.

    Hydroxyterbinafine: A hydroxylated derivative of terbinafine with similar antifungal activity.

    Morphine-6-glucuronide: Another glucuronide compound with significant biological activity, used as an analgesic.

Uniqueness

This compound is unique due to its specific glucuronidation, which enhances its solubility and potentially alters its pharmacokinetic properties. This modification can lead to differences in its biological activity and therapeutic potential compared to its parent compound and other similar compounds .

Properties

CAS No.

99473-12-8

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1

InChI Key

XWKOYVRIRYSRSH-APVLZFLUSA-N

Isomeric SMILES

CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32

SMILES

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32

Synonyms

(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

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